1,3-DIMETHYL-6-(2-MORPHOLINOETHYL)-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE
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Overview
Description
1,3-DIMETHYL-6-(2-MORPHOLINOETHYL)-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE is a complex heterocyclic compound. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring fused with a pyrimidine ring, and a morpholinoethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-6-(2-MORPHOLINOETHYL)-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, such as dimethylurea and morpholine, followed by cyclization and further functionalization to introduce the desired substituents. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-6-(2-MORPHOLINOETHYL)-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholinoethyl side chain or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1,3-DIMETHYL-6-(2-MORPHOLINOETHYL)-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-6-(2-MORPHOLINOETHYL)-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL-3,4,5,6-TETRAHYDRO-2(1H)-PYRIMIDINONE: A structurally related compound with similar chemical properties.
PYRAZOLO[3,4-D]PYRIMIDINE: Another pyrimidine derivative with distinct biological activities.
PYRIDO[2,3-D]PYRIMIDIN-5-ONE: A compound with a fused pyridine-pyrimidine structure.
Uniqueness
1,3-DIMETHYL-6-(2-MORPHOLINOETHYL)-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE is unique due to its specific structural features, such as the morpholinoethyl side chain and the fused tetrahydropyrimidine-pyrimidine rings. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1,3-dimethyl-6-(2-morpholin-4-ylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3/c1-16-12-11(13(20)17(2)14(16)21)9-19(10-15-12)4-3-18-5-7-22-8-6-18/h15H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFENSIRLFCIEOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CN(CN2)CCN3CCOCC3)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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